

# Technical Guide: Spectroscopic Characterization of APA Amoxicillin Amide (Amoxicillin EP Impurity L)

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## Compound of Interest

Compound Name: *APA Amoxicillin Amide*

Cat. No.: *B1157693*

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## Executive Summary & Compound Identity

**APA Amoxicillin Amide**, technically designated as Amoxicillin EP Impurity L (or USP Related Compound L), is a high-molecular-weight condensation product formed between Amoxicillin and 6-Aminopenicillanic Acid (6-APA). Its formation typically occurs during the synthesis of Amoxicillin if residual 6-APA is present, or via degradation pathways where the amoxicillin beta-lactam ring remains intact while reacting with the 6-APA amino group.

This guide provides a definitive spectroscopic profile for this impurity. Accurate identification is critical for release testing and stability profiling, as this compound represents a "tail-to-head" dimerization that preserves two beta-lactam rings, potentially influencing immunogenicity and potency.

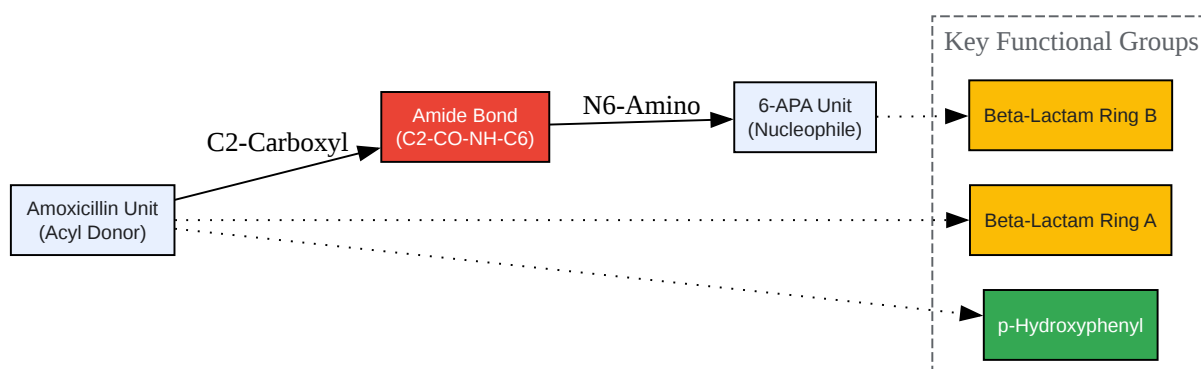
## Chemical Identity[1][2][3][4][5][6][7][8]

- Common Name: **APA Amoxicillin Amide**; Amoxicillin Impurity L[1]

- Systematic Name: (2S,5R,6R)-6-[[[(2S,5R,6R)-6-[[[(2R)-2-Amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid[2][3][4][5][6]
- CAS Number: 1789703-32-7[1][4]
- Molecular Formula:  
[1][2][4][5]
- Molecular Weight: 563.65 g/mol [7]

## Structural Architecture & Connectivity

The molecule consists of an Amoxicillin moiety (Unit A) acting as the acyl donor through its C2-carboxyl group, forming a secondary amide bond with the N6-amino group of a 6-APA moiety (Unit B).



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Figure 1: Structural connectivity of **APA Amoxicillin Amide**, highlighting the dimerization interface.

## High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is the primary tool for confirming the molecular weight and distinguishing this impurity from other dimers (e.g., diketopiperazines).

## Experimental Parameters

- Ionization Source: Electrospray Ionization (ESI)
- Polarity: Positive Mode (+ve)
- Analyzer: Q-TOF or Orbitrap

## Diagnostic Ions

Ion Type	m/z (Monoisotopic)	Interpretation
[M+H] <sup>+</sup>	564.1581	Protonated molecular ion. Confirms formula <a href="#">. [2][4][5]</a>
[M+Na] <sup>+</sup>	586.1400	Sodium adduct, commonly observed in unbuffered mobile phases.
Fragment A	349.08	Cleavage of the amide linker; corresponds to the Amoxicillin acylium ion.
Fragment B	217.06	Corresponds to the protonated 6-APA moiety.
Fragment C	160.04	Thiazolidine ring fragment (common beta-lactam degradation marker).

Interpretation Logic: The presence of the parent ion at m/z 564 is the first "Go/No-Go" gate. Fragmentation must yield peaks at m/z 349 and 217, confirming that the molecule is composed of two distinct penicillin-like units linked via an amide bond, rather than a fused ring system.

## Infrared Spectroscopy (FT-IR)

IR analysis is crucial for verifying the integrity of the beta-lactam rings. A ring-opened impurity (penicilloic acid type) would lack the high-frequency carbonyl stretch.

## Experimental Protocol

- Method: Attenuated Total Reflectance (ATR) or KBr Pellet.
- Resolution: 4  $\text{cm}^{-1}$ .
- Scans: 32.

## Band Assignment Table

Wavenumber ( $\text{cm}^{-1}$ )	Functional Group	Structural Significance
3400 - 3200	O-H / N-H Stretch	Broad band due to phenolic OH and amide NHs.
1775 - 1760	$\beta$ -Lactam C=O	Critical Diagnostic. Indicates intact 4-membered rings. May appear as a split peak or broadened shoulder due to two distinct beta-lactam environments.
1690 - 1660	Amide I (Linker)	Stretching of the new amide bond connecting the two units.
1650 - 1630	Amide I (Side Chain)	The amide carbonyl of the amoxicillin side chain.
1600 - 1580	Aromatic C=C	Skeletal vibrations of the p-hydroxyphenyl ring.
1550 - 1520	Amide II	N-H bending mixed with C-N stretching.

## Nuclear Magnetic Resonance (NMR)[10][12]

NMR provides the definitive stereochemical proof. The spectrum will show two sets of penam signals (Unit A and Unit B) and one aromatic side chain system.

## Experimental Parameters

- Solvent: DMSO-d6 (preferred for solubility and exchangeable proton visibility).
- Frequency: 500 MHz or higher recommended for resolution of overlapping H-5/H-6 signals.

## <sup>1</sup>H NMR Assignment (DMSO-d6)

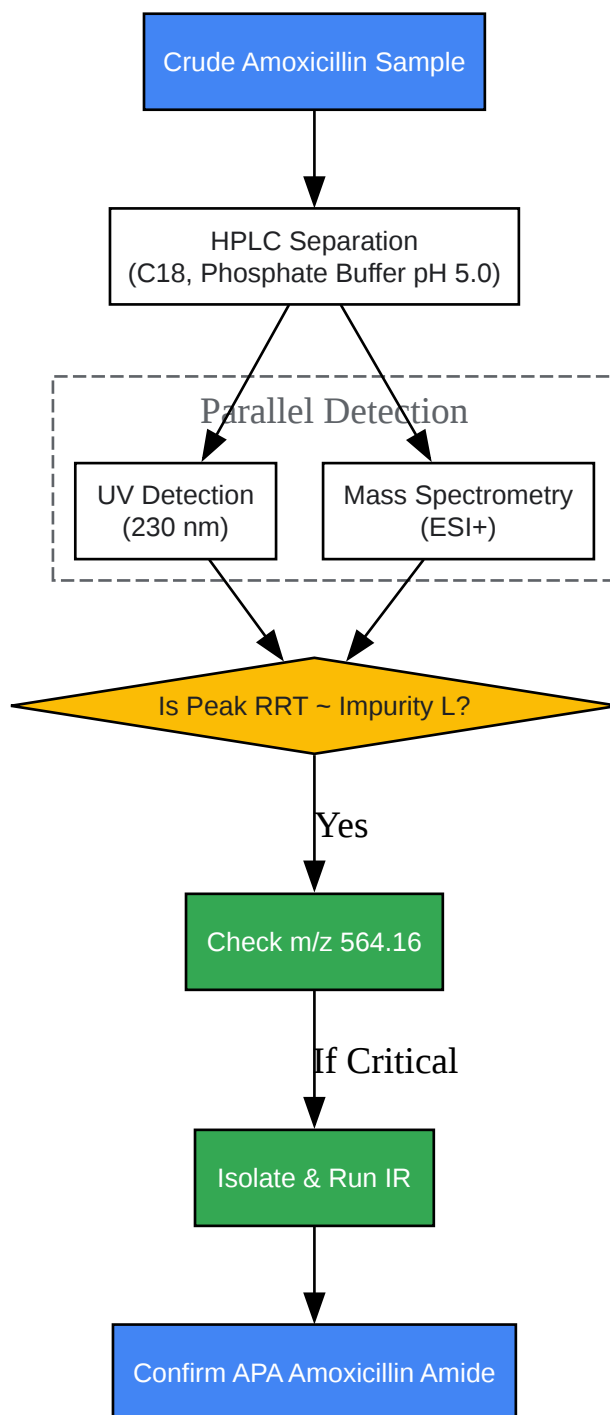
Note: Chemical shifts ( $\delta$ ) are approximate and concentration-dependent.

Position	Unit A (Amoxicillin) $\delta$ (ppm)	Unit B (6-APA Core) $\delta$ (ppm)	Multiplicity	Integral
Amide NH	~9.0 (d)	~8.5 (d)	Doublet	1H each
Aromatic (2,6)	7.20	-	Doublet	2H
Aromatic (3,5)	6.70	-	Doublet	2H
-CH (Sidechain)	5.10	-	Broad s/d	1H
H-6 (Lactam)	5.40 (dd)	5.5 - 5.6 (dd)	dd	1H each
H-5 (Lactam)	5.50 (d)	5.55 (d)	Doublet	1H each
H-3 (Thiazolidine)	4.30 (s)	4.15 (s)	Singlet	1H each
Gem-Dimethyls	1.45, 1.55	1.35, 1.48	Singlets	3H each (12H total)

Key Diagnostic Feature: In free 6-APA, the H-6 protons appear upfield (~4.7 ppm). In **APA Amoxicillin Amide**, the H-6 of the 6-APA unit (Unit B) shifts downfield to ~5.5-5.6 ppm due to the acylation by the Amoxicillin carboxyl group. This shift confirms the formation of the amide bond at the correct nitrogen.

## Self-Validating Analytical Workflow

To ensure data integrity during impurity profiling, follow this logical workflow. This minimizes false positives from isobaric impurities.



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Figure 2: Analytical workflow for the isolation and confirmation of Amoxicillin Impurity L.

## Methodological Notes

- Sample Preparation: Dissolve sample in Mobile Phase A (Phosphate buffer) to prevent degradation during analysis. Avoid alkaline solvents which open the beta-lactam ring.
- Chromatography: Use a C18 column.[8] Impurity L is more hydrophobic than Amoxicillin due to the extra penam ring and will elute significantly later (RRT > 1.5 typically).
- Storage: The standard must be stored at 2-8°C. Solutions should be used immediately as the beta-lactam dimer is susceptible to hydrolysis.

## References

- European Pharmacopoeia (Ph. Eur.). "Amoxicillin Trihydrate Monograph: Impurity L." European Directorate for the Quality of Medicines & HealthCare (EDQM). Available at: [\[Link\]](#)
- Gozlan, I., et al. (2013).[9] "Amoxicillin-degradation products formed under controlled environmental conditions: Identification and determination in the aquatic environment." Chemosphere, 91(7), 985-992. Available at: [\[Link\]](#)

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